

Spectroscopic Profile of Pyrazine 1-Oxide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Pyrazine 1-oxide
CAS No.:	2423-65-6
Cat. No.:	B1595101

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Introduction

Pyrazine 1-oxide, a key heterocyclic N-oxide, serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the N-oxide functionality, significantly influence its reactivity and intermolecular interactions. A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, characterization, and application of pyrazine-based compounds. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **pyrazine 1-oxide**. Beyond a mere compilation of data, this guide offers field-proven insights into the principles of spectral interpretation and detailed experimental protocols, empowering researchers to confidently acquire and analyze high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For **pyrazine**

1-oxide, both ^1H and ^{13}C NMR are crucial for confirming its molecular structure and understanding the electronic effects of the N-oxide group.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **pyrazine 1-oxide** is characterized by distinct signals for the aromatic protons. The N-oxide group introduces a significant electronic perturbation to the pyrazine ring, leading to a downfield shift of the adjacent protons compared to the parent pyrazine.

Table 1: ^1H NMR Spectroscopic Data for **Pyrazine 1-Oxide**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
H-2, H-6	8.44	d	1.75	CDCl_3
H-3, H-5	8.11	d	4.10	CDCl_3

Data sourced from ChemicalBook.[1]

Interpretation of the ^1H NMR Spectrum:

The presence of the N-oxide group at position 1 breaks the symmetry of the pyrazine ring, resulting in two sets of chemically non-equivalent protons. The protons ortho to the N-oxide group (H-2 and H-6) are deshielded and appear at a lower field (8.44 ppm) compared to the protons meta to the N-oxide group (H-3 and H-5) at 8.11 ppm. The observed coupling constants are consistent with the expected ortho and meta couplings in a six-membered aromatic ring. The small coupling constant ($J = 1.75$ Hz) corresponds to the meta-coupling between H-2 and H-6, while the larger coupling constant ($J = 4.10$ Hz) represents the ortho-coupling between H-3 and H-5.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides valuable information about the carbon framework of **pyrazine 1-oxide**. The electron-withdrawing nature of the N-oxide group influences the chemical shifts of the carbon atoms in the ring.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Pyrazine 1-Oxide**

Carbon	Predicted Chemical Shift (δ , ppm)	Solvent
C-2, C-6	~140-145	CDCl_3
C-3, C-5	~125-130	CDCl_3

Predicted values based on data for similar pyrazine derivatives and general principles of NMR spectroscopy. Specific experimental data from a dedicated spectral database is recommended for precise assignments.[2]

Interpretation of the ^{13}C NMR Spectrum:

Similar to the ^1H NMR spectrum, the ^{13}C NMR spectrum is expected to show two distinct signals for the ring carbons. The carbons directly attached to the nitrogen atom of the N-oxide group (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbons at positions 3 and 5 will resonate at a higher field. The precise chemical shifts can be influenced by the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra of **pyrazine 1-oxide**.

I. Sample Preparation

- **Sample Purity:** Ensure the **pyrazine 1-oxide** sample is of high purity to avoid interference from impurities in the spectrum.
- **Solvent Selection:** Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl_3) is a common choice for **pyrazine 1-oxide**.[1]
- **Concentration:** Prepare a solution of approximately 5-10 mg of **pyrazine 1-oxide** in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- **Homogenization:** Gently vortex or sonicate the sample to ensure complete dissolution.

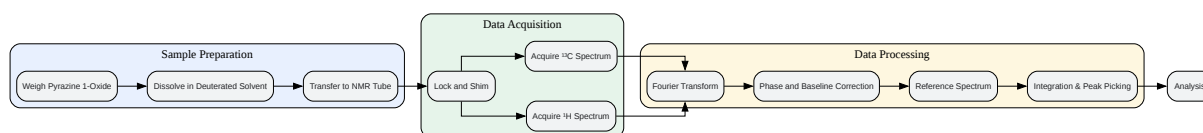
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

II. Instrument Setup and Data Acquisition

- Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment.
 - Spectral Width: Approximately 10-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse program.
 - Spectral Width: Approximately 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .

III. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
- Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
- Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick the peaks for both ^1H and ^{13}C spectra.



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of **pyrazine 1-oxide** displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, most notably the N-O bond and the aromatic C-H and C-N bonds.

Table 3: Characteristic IR Absorption Bands for **Pyrazine 1-Oxide**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100-3000	Aromatic C-H stretch	Medium-Weak
~1600-1450	Aromatic C=C and C=N ring stretching	Medium-Strong
~1325-1230	N-O stretch	Strong
~900-675	Aromatic C-H out-of-plane bend	Strong

Data compiled from various sources and general IR correlation tables. A strong absorption in the region of 1230-1325 cm⁻¹ is characteristic of the N-oxide function.

Interpretation of the IR Spectrum:

- **Aromatic C-H Stretching:** The absorption bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.
- **Ring Stretching:** The complex pattern of bands between 1600 and 1450 cm⁻¹ arises from the coupled C=C and C=N stretching vibrations within the pyrazine ring.
- **N-O Stretching:** The most diagnostic feature in the IR spectrum of **pyrazine 1-oxide** is the strong absorption band corresponding to the N-O stretching vibration. This band typically appears in the 1325-1230 cm⁻¹ region and its exact position can be influenced by the electronic nature of the ring and any substituents.
- **C-H Out-of-Plane Bending:** The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds, which are often useful for determining the substitution pattern of the ring.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

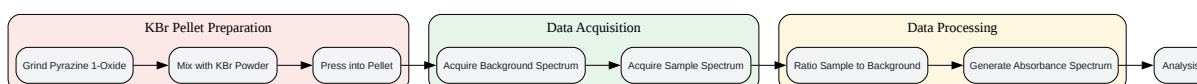
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

I. Sample Preparation

- Grinding: Thoroughly grind a small amount (1-2 mg) of **pyrazine 1-oxide** into a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.
- Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

II. Data Acquisition

- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



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Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of **pyrazine 1-oxide** exhibits absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.

Table 4: UV-Vis Spectroscopic Data for **Pyrazine 1-Oxide**

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)	Solvent	Transition
216	Not reported	Methanol	$\pi \rightarrow \pi$
260	Not reported	Methanol	$\pi \rightarrow \pi$
~295	Not reported	Methanol	$n \rightarrow \pi^*$

Data sourced from various literature.[3][4] The appearance of a third absorption at 295 μm has been noted with substitution.[3]

Interpretation of the UV-Vis Spectrum:

- $\pi \rightarrow \pi^*$ Transitions: The high-energy absorption bands at 216 nm and 260 nm are attributed to $\pi \rightarrow \pi^*$ transitions within the aromatic system. These transitions are typically characterized by high molar absorptivity values.
- $n \rightarrow \pi^*$ Transition: The lower-energy, weaker absorption band, often observed as a shoulder around 295 nm, is assigned to the $n \rightarrow \pi^*$ transition. This involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π^* orbital.

Solvent Effects:

The position of the UV-Vis absorption bands can be influenced by the polarity of the solvent.

- $\pi \rightarrow \pi^*$ Transitions: These bands often exhibit a bathochromic (red) shift in more polar solvents.
- $n \rightarrow \pi^*$ Transitions: These bands typically show a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

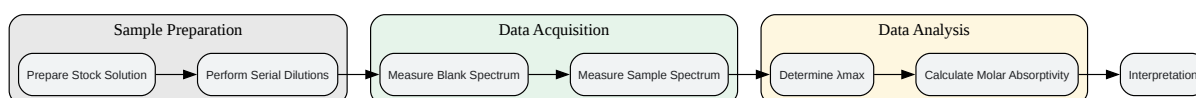
Experimental Protocol for UV-Vis Spectroscopy

I. Sample Preparation

- Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest and in which the sample is soluble. Methanol is a common choice for **pyrazine 1-oxide**.^[4]
- Stock Solution: Prepare a stock solution of **pyrazine 1-oxide** of a known concentration in the chosen solvent.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

II. Data Acquisition

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument.
- Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).



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Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the NMR, IR, and UV-Vis spectroscopic data for **pyrazine 1-oxide**. By combining tabulated data, detailed experimental protocols, and expert interpretation, researchers are better equipped to utilize these powerful analytical techniques for the unambiguous characterization of this important heterocyclic compound. The principles and methodologies outlined herein are not only applicable to

pyrazine 1-oxide but can also be extended to the broader class of N-heterocyclic compounds, facilitating advancements in drug discovery and materials science.

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